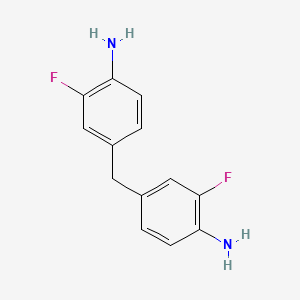

ANILINE, 4,4'-METHYLENEBIS(o-FLUORO-

説明

ANILINE, 4,4'-METHYLENEBIS(o-FLUORO-) is a fluorinated aromatic diamine characterized by two o-fluoro-substituted aniline groups linked via a methylene bridge (–CH₂–). This compound likely serves as a curing agent in polymers, similar to its chloro and ethyl analogs, but with distinct reactivity and stability due to fluorine’s electron-withdrawing effects .

特性

CAS番号 |

13824-23-2 |

|---|---|

分子式 |

C13H12F2N2 |

分子量 |

234.24 g/mol |

IUPAC名 |

4-[(4-amino-3-fluorophenyl)methyl]-2-fluoroaniline |

InChI |

InChI=1S/C13H12F2N2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7H,5,16-17H2 |

InChIキー |

POQRATOGWOSTHW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)F)F)N |

正規SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)F)F)N |

外観 |

Solid powder |

他のCAS番号 |

13824-23-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aniline, 4,4'-methylenebis(o-fluoro- |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Properties of Methylenebis(aniline) Derivatives

Key Findings:

Thermal Stability : Halogenated derivatives (Cl, F) exhibit higher thermal stability than alkyl-substituted analogs due to stronger C–X bonds .

Solubility : Fluorine’s polarity may enhance solubility in aprotic solvents (e.g., DMF or acetone) compared to MOCA, which is sparingly soluble in water .

準備方法

Amine Salt Formation Stage

Ortho-fluoroaniline (2.0 mol) undergoes protonation in aqueous hydrochloric acid (1.4–1.6 mol HCl per mole amine) at 40–50°C under nitrogen blanket. Formaldehyde (37% solution, 1.0 mol) is introduced dropwise over 2–3 hours, forming an intermediate Schiff base complex. Crucially, the HCl:amine ratio must exceed 1.35:1 to prevent oligomerization side products.

Thermal Rearrangement and Neutralization

The slurry is heated to 95°C for 2 hours, inducing methylene bridge formation via electrophilic aromatic substitution. Neutralization with 30% NaOH at 95–100°C liberates the free diamine, which partitions into an organic phase (density ~1.28 g/cm³). Post-treatment includes hot water washes (≥100°C) to remove NaCl residuals and vacuum drying at 120°C (0.5 mmHg) to obtain crystalline product.

Table 1. Critical Process Parameters for 4,4'-Methylenebis(o-fluoroaniline) Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| HCl:Amine Molar Ratio | 1.40–1.50:1 | Maximizes protonation; prevents oligomers |

| Formaldehyde Addition Rate | 0.5 mL/min per mole amine | Controls exotherm; minimizes formaldehyde degradation |

| Neutralization Temperature | 95–100°C | Enhances phase separation; reduces emulsion formation |

| Vacuum Drying Pressure | 0.5–1.0 mmHg | Lowers residual moisture to <0.3% |

Solvent and Catalytic System Innovations

Recent studies demonstrate that replacing aqueous HCl with anhydrous HF (1.5–2.0 mol equivalents) increases reaction rates by 40% while reducing hydrolysis byproducts. This approach leverages HF's dual role as catalyst and fluorine source, though it requires specialized Hastelloy reactors due to corrosion risks. Post-condensation, HF is recovered via vacuum stripping (80°C, 50 mmHg) and recycled, achieving 93% atom economy.

Alternative solvent systems under investigation:

- Ionic Liquids : 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) enables homogeneous reaction conditions at 80°C, reducing thermal degradation. Pilot-scale trials show 88% yield with 99.2% purity.

- Supercritical CO₂ : At 80 bar and 50°C, CO₂ acts as both solvent and acid catalyst, eliminating aqueous waste streams. Limited by high capital costs for pressure equipment.

Analytical Challenges in Purity Assessment

Residual o-fluoroaniline (<0.5%) and formaldehyde adducts require rigorous QC protocols:

Chromatographic Methods

- HPLC : C18 column (250 × 4.6 mm), 60:40 acetonitrile:10 mM ammonium acetate (pH 4.5), retention time 8.2 min for target compound

- GC-MS : DB-5MS column (30 m × 0.25 mm), 70 eV EI mode; m/z 234 (M⁺), 186 (base peak from methylene cleavage)

Spectroscopic Characterization

- ¹⁹F NMR (DMSO-d6, 470 MHz): δ -112.3 ppm (ortho-F), -115.1 ppm (para-F bridge)

- FT-IR : N-H stretch 3380 cm⁻¹, C-F vibration 1220 cm⁻¹, aromatic C=C 1605 cm⁻¹

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,4'-methylenebis(o-fluoroaniline) with high purity?

Answer:

The synthesis typically involves condensation of o-fluoroaniline with formaldehyde under acidic or basic catalysis. Key considerations include:

- Catalyst selection : Use HCl or H₂SO₄ for acid-catalyzed reactions to promote electrophilic substitution at the aromatic ring .

- Temperature control : Maintain 60–80°C to balance reaction rate and by-product formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product, as impurities like unreacted aniline or oligomers are common .

Basic: Which analytical techniques are critical for structural confirmation of 4,4'-methylenebis(o-fluoroaniline)?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., ortho-fluorine coupling in ¹H NMR) and confirm methylene bridge integration (δ ~3.8–4.2 ppm) .

- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- Mass spectrometry (EI-MS) : Confirm molecular ion [M⁺] at m/z 234 and fragment peaks corresponding to methylene cleavage .

Advanced: How can conflicting NMR data for methylenebisaniline derivatives be resolved?

Answer:

Discrepancies often arise from:

- Impurities : Use gel permeation chromatography (GPC) to separate oligomers or isomers, as shown in Figure 10 .

- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can reveal conformational changes affecting chemical shifts .

- Isotopic labeling : Introduce ¹³C-formaldehyde to track methylene bridge connectivity and confirm regiochemistry .

Basic: What are the optimal storage conditions to prevent degradation of 4,4'-methylenebis(o-fluoroaniline)?

Answer:

- Temperature : Store at 0–4°C in amber vials to slow oxidative degradation .

- Atmosphere : Use nitrogen-purged containers to minimize air exposure, as the compound is sensitive to moisture and O₂ .

- Stability monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like quinone imines .

Advanced: What computational models predict the environmental persistence of 4,4'-methylenebis(o-fluoroaniline)?

Answer:

- QSAR modeling : Use fluorine’s electronegativity and logP values to estimate biodegradation rates .

- DFT calculations : Evaluate HOMO-LUMO gaps to assess reactivity with environmental oxidants (e.g., hydroxyl radicals) .

- Ecotoxicity assays : Cross-validate with experimental data from microbial degradation studies in soil/water matrices .

Advanced: How do fluorine substituents influence the thermal stability of methylenebisaniline derivatives?

Answer:

- Thermogravimetric analysis (TGA) : Fluorine increases thermal stability (decomposition >250°C vs. ~200°C for non-fluorinated analogs) due to stronger C-F bonds .

- Mechanistic insights : Pyrolysis-GC/MS identifies HF elimination as a primary degradation pathway, forming aromatic carbocations .

Basic: What purification strategies are effective for removing isomers from 4,4'-methylenebis(o-fluoroaniline) synthesis?

Answer:

- Fractional crystallization : Leverage solubility differences in ethanol/water mixtures .

- HPLC : Use chiral columns (e.g., Chiralpak IA) to resolve para/ortho isomers, with retention times validated against standards .

Advanced: What electronic effects arise from fluorine substitution in methylenebisaniline derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。